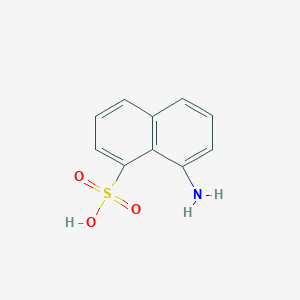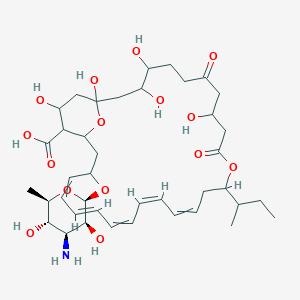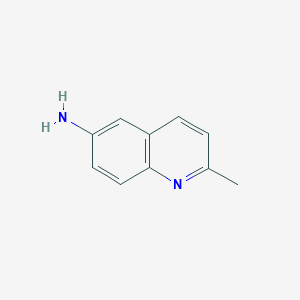
6-氨基-2-甲基喹啉
概述
描述
6-Amino-2-methylquinoline is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, characterized by the presence of an amino group at the sixth position and a methyl group at the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
科学研究应用
6-Amino-2-methylquinoline has a wide range of applications in scientific research:
作用机制
Target of Action
6-Amino-2-methylquinoline, also known as 2-methylquinolin-6-amine, is a versatile compound with several potential targets. It is primarily used as a precursor for fluorescent dyes, a metal chelating agent, and an antimicrobial agent .
Mode of Action
The compound’s mode of action depends on its application. As a precursor for fluorescent dyes, it interacts with other molecules to form complex structures that exhibit fluorescence . As a metal chelating agent, it forms stable complexes with metal ions, which can be used in coordination polymers, electroplating, and electrochemical analysis . As an antimicrobial agent, it exhibits certain antibacterial activity, which can be used to inhibit bacterial growth .
Biochemical Pathways
Its use as a fluorescent probe suggests that it may be involved in pathways related to cellular imaging and diagnostics . Its role as a metal chelating agent indicates that it may interact with metal-dependent enzymes and proteins .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The result of 6-Amino-2-methylquinoline’s action depends on its application. As a fluorescent dye precursor, it can help visualize biological structures and processes . As a metal chelating agent, it can influence metal-dependent biochemical reactions . As an antimicrobial agent, it can inhibit the growth of bacteria .
Action Environment
The action of 6-Amino-2-methylquinoline can be influenced by various environmental factors. For instance, its stability and efficacy as a fluorescent dye or metal chelating agent may be affected by factors such as pH, temperature, and the presence of other chemicals . Its antimicrobial activity may also be influenced by the specific conditions of the microbial environment .
生化分析
Biochemical Properties
6-Amino-2-methylquinoline has been found to interact with various biomolecules. It can form stable complexes with metal ions, making it useful as a metal chelating agent in coordination polymers, electroplating, and electrochemical analysis
Cellular Effects
It has been suggested that it has some antimicrobial activity and can be used to inhibit bacterial growth . More detailed studies are needed to understand how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-2-methylquinoline involves the reaction of quinoline with methyl chloride, followed by the addition of ammonia to introduce the amino group. This process typically requires controlled reaction conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of 6-Amino-2-methylquinoline often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. The final product is usually purified through crystallization or distillation techniques to achieve the desired quality .
化学反应分析
Types of Reactions: 6-Amino-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
相似化合物的比较
2-Methylquinoline: Lacks the amino group, resulting in different reactivity and applications.
4-Amino-2-methylquinoline: Similar structure but with the amino group at the fourth position, leading to distinct chemical properties and uses.
6-Aminoquinoline:
Uniqueness: 6-Amino-2-methylquinoline is unique due to the specific positioning of both the amino and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields .
属性
IUPAC Name |
2-methylquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJFYUVDUUACKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070186 | |
| Record name | 6-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65079-19-8 | |
| Record name | 6-Amino-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65079-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065079198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Quinolinamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 6-amino-2-methylquinoline interact with any specific biological targets?
A1: Yes, research indicates that 6-amino-2-methylquinoline can bind to cytochrome CYP121. [] This interaction has been structurally characterized, providing insights into the binding mode and potential implications for CYP121 activity. Further research is needed to fully understand the downstream effects of this interaction and its biological significance.
Q2: Can 6-amino-2-methylquinoline be encapsulated within molecular capsules?
A2: Yes, research has shown that 6-amino-2-methylquinoline can act as a guest molecule within a self-assembled, water-soluble calix[4]arene-based molecular capsule. [] This encapsulation demonstrates the potential for utilizing such systems for the controlled delivery or manipulation of 6-amino-2-methylquinoline in aqueous environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
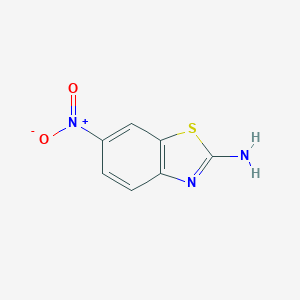


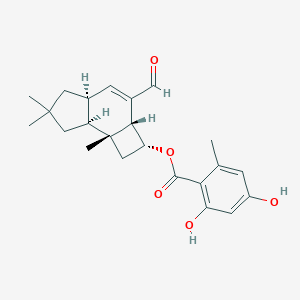
![1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane](/img/structure/B160910.png)

